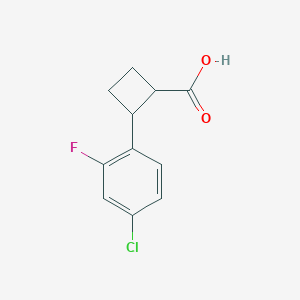

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid

Overview

Description

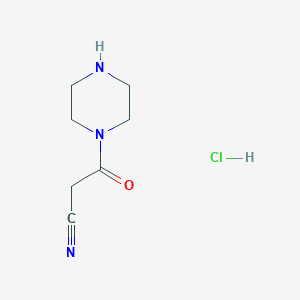

“2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C11H10ClFO2 . It has a molecular weight of 228.65 g/mol . This compound is a versatile chemical with potential applications in various scientific research fields, including drug development, materials science, and organic synthesis studies.

Synthesis Analysis

The synthesis of cyclobutanes like “2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid” can be achieved through several methods. One such method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides . Another method involves the use of a copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .

Molecular Structure Analysis

The InChI string for “2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid” is InChI=1S/C11H10ClFO2/c12-6-1-2-8(10(13)5-6)7-3-4-9(7)11(14)15/h1-2,5,7,9H,3-4H2,(H,14,15) . The Canonical SMILES string is C1CC(C1C2=C(C=C(C=C2)Cl)F)C(=O)O .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid” include a molecular weight of 228.65 g/mol, an XLogP3-AA of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 228.0353354 g/mol . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

1. Conformational Analysis and Synthesis in Peptides

A monofluoro-substituted amino acid, closely related to 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, was utilized as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This compound demonstrated full compatibility with solid-phase peptide synthesis protocols without disrupting peptide conformation (Tkachenko et al., 2014).

2. Synthesis and Characterization of Research Chemicals

In a study related to the synthesis and characterization of research chemicals, a compound with a structure resembling 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid was identified and characterized. This study demonstrates the importance of accurate identification in the synthesis of research chemicals (McLaughlin et al., 2016).

3. Intermediate for Anticancer Drugs

A compound similar to 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid was synthesized as an important intermediate for biologically active anticancer drugs. This research optimized the synthesis method and confirmed the structure through spectroscopic analysis (Zhang et al., 2019).

4. Synthesis of Cyclobutane Amino Acids

The synthesis of cyclobutane γ-amino acids, which are structurally related to 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, was explored. This research highlights the importance of these compounds in the creation of new amino acids and peptides (André et al., 2011).

5. Development of Therapeutic Agents

A study focused on the synthesis of cell-permeable prodrug forms of α-ketoglutarate, an important intermediate in the tricarboxylic acid cycle, utilized derivatives of cyclobutane-1-carboxylic acids, indicating the potential of such compounds in therapeutic agent development (Jung & Deng, 2012).

6. Antitumor Activity in Carboplatin Derivatives

A series of carboplatin derivatives, incorporating substituents into the cyclobutane ring similar to 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, showed superior antitumor activity compared to carboplatin. This research is significant in the development of more effective anticancer drugs (Bernhardt et al., 2004).

7. Synthesis of Cyclobutane Derivatives

Research on the solid-state photochemical synthesis of cyclobutane derivatives, akin to 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, demonstrated the importance of such syntheses for generating compounds with potential applications in materials science and pharmaceuticals (Kole et al., 2010).

8. Clinical Trials in Prostate Cancer

A clinical trial of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid, structurally related to 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, indicated its safety in prostate cancer patients and potential for delineating primary prostate lesions and metastatic lesions (Inoue et al., 2014).

properties

IUPAC Name |

2-(4-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO2/c12-6-1-2-8(10(13)5-6)7-3-4-9(7)11(14)15/h1-2,5,7,9H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSMVFLKTIIRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=C(C=C(C=C2)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1433114.png)

![7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B1433121.png)

amine hydrochloride](/img/structure/B1433123.png)

![{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol](/img/structure/B1433124.png)

![6-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B1433127.png)

![({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine](/img/structure/B1433129.png)

![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)